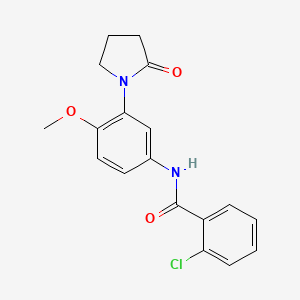
2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Scientific studies have developed methodologies for synthesizing related compounds, demonstrating the flexibility of these chemical structures for modifications and derivatizations. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate presents a method that could potentially be applied or adapted for synthesizing compounds similar to "2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide" (Calvez, Langlois, & Chiaroni, 1998). Such methodologies are crucial for producing compounds with specific stereochemical configurations, which can significantly affect their biological activity and potential applications.
Pharmacological Properties
Research into benzamide derivatives has shed light on their neuroleptic activity, offering insights into how structural modifications impact their pharmacological profiles. For example, the synthesis and evaluation of benzamides as potential neuroleptics highlight the structure-activity relationship essential for designing compounds with specific biological activities (Iwanami et al., 1981). Understanding these properties is fundamental for developing new therapeutic agents.
Crystallographic Studies
Crystalline forms of related compounds have been prepared and characterized, providing valuable information on their solid-state properties and stability. The preparation and characterization of two crystalline forms of a similar compound illustrate the importance of crystallography in understanding the physical and chemical properties of these substances (Yanagi et al., 2000). Such studies are crucial for the pharmaceutical development process, affecting formulation, storage, and delivery of drug compounds.
Potential Therapeutic Applications
While avoiding specific details on drug use and side effects, it's worth noting that research into similar compounds has explored their potential therapeutic applications. For example, benzamide derivatives have been studied for their serotonin receptor agonist activity, which could inform the development of treatments for various conditions, including gastrointestinal and psychological disorders (Sonda et al., 2003; Sonda et al., 2004).
Anticancer Activity
The synthesis and cytotoxicity studies on related compounds have identified potential anticancer candidates, highlighting the significance of structural modifications in enhancing cytotoxic effects against cancer cell lines (Hour et al., 2007). Such research is fundamental for the discovery of new anticancer agents.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is known to be involved in various biological activities, which suggests that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to different biological profiles of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .
properties
IUPAC Name |
2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-9-8-12(11-15(16)21-10-4-7-17(21)22)20-18(23)13-5-2-3-6-14(13)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZUQLQPYAMZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

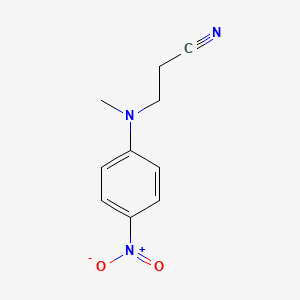
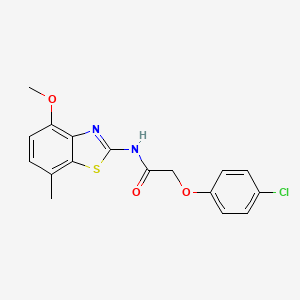
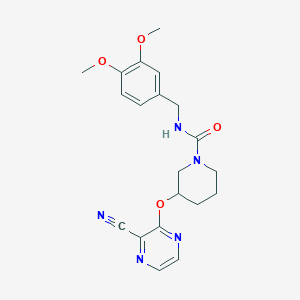
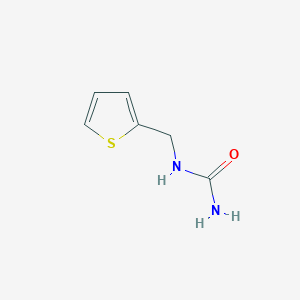
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)
![4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2937258.png)
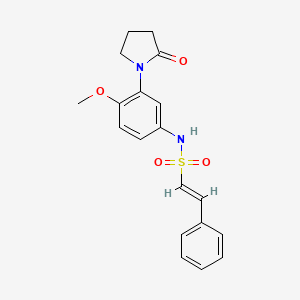
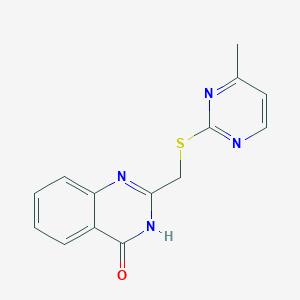
![3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2937261.png)
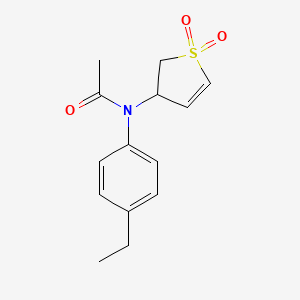
![Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate](/img/structure/B2937264.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)